molecular formula C13H17BrN2O B248130 N-(4-bromophenyl)-3-(pyrrolidin-1-yl)propanamide

N-(4-bromophenyl)-3-(pyrrolidin-1-yl)propanamide

Cat. No.: B248130
M. Wt: 297.19 g/mol
InChI Key: BOKSTEVBDOXAQL-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-3-(pyrrolidin-1-yl)propanamide is an organic compound that features a bromine atom attached to a phenyl ring, which is further connected to a pyrrolidine ring via a propionamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with 4-bromoaniline and 3-pyrrolidin-1-yl-propionic acid.

    Amidation Reaction: The primary synthetic route involves the formation of an amide bond between the amine group of 4-bromoaniline and the carboxylic acid group of 3-pyrrolidin-1-yl-propionic acid. This can be achieved using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

    Purification: The crude product is typically purified using recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the synthesis of N-(4-bromophenyl)-3-(pyrrolidin-1-yl)propanamide can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and minimize by-products. Continuous flow reactors may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions:

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly at the pyrrolidine ring and the amide linkage.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like DMF (dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents like PCC (pyridinium chlorochromate) or KMnO₄ (potassium permanganate) can be employed.

    Reduction: Reducing agents such as LiAlH₄ (lithium aluminum hydride) or NaBH₄ (sodium borohydride) are effective.

Major Products

    Substitution Products: Depending on the nucleophile, various substituted derivatives of the original compound can be obtained.

    Oxidation Products: Oxidation can lead to the formation of ketones or carboxylic acids.

    Reduction Products: Reduction typically yields alcohols or amines.

Scientific Research Applications

Chemistry

N-(4-bromophenyl)-3-(pyrrolidin-1-yl)propanamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of brominated phenyl derivatives on biological systems. It may serve as a probe to investigate enzyme interactions and receptor binding.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the design and development of new pharmaceuticals. Its structural features make it a candidate for drug discovery programs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be exploited in the development of new polymers or advanced materials.

Mechanism of Action

The mechanism by which N-(4-bromophenyl)-3-(pyrrolidin-1-yl)propanamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the pyrrolidine ring play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Chloro-phenyl)-3-pyrrolidin-1-yl-propionamide: Similar structure but with a chlorine atom instead of bromine.

    N-(4-Fluoro-phenyl)-3-pyrrolidin-1-yl-propionamide: Features a fluorine atom on the phenyl ring.

    N-(4-Methyl-phenyl)-3-pyrrolidin-1-yl-propionamide: Contains a methyl group instead of a halogen.

Uniqueness

N-(4-bromophenyl)-3-(pyrrolidin-1-yl)propanamide is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H17BrN2O

Molecular Weight

297.19 g/mol

IUPAC Name

N-(4-bromophenyl)-3-pyrrolidin-1-ylpropanamide

InChI

InChI=1S/C13H17BrN2O/c14-11-3-5-12(6-4-11)15-13(17)7-10-16-8-1-2-9-16/h3-6H,1-2,7-10H2,(H,15,17)

InChI Key

BOKSTEVBDOXAQL-UHFFFAOYSA-N

SMILES

C1CCN(C1)CCC(=O)NC2=CC=C(C=C2)Br

Canonical SMILES

C1CCN(C1)CCC(=O)NC2=CC=C(C=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

N-(4-Bromo-phenyl)-acrylamide (0.3 g, 1.33 mmol) was dissolved in ethanol. Pyrrolidine (0.12 ml, 1.46 mmol) was added and the mixture was heated to reflux overnight. The solvent was removed under reduced pressure and the residue was dissolved in ethyl acetate. Aqueous ammonium chloride was added and the aqueous layer was extracted twice with ethyl acetate. The organics were combined, dried over anhydrous magnesium sulfate, filtered and concentrated in vacuo to yield the desired product. Yield 0.24 g, 60%. LCMS method: 2, RT: 2.67 min; MI: 297-299 [M+1].
Quantity
0.3 g
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reactant
Reaction Step One
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0 (± 1) mol
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solvent
Reaction Step One
Quantity
0.12 mL
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reactant
Reaction Step Two

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